Cyclo(L-Leu-trans-4-hydroxy-L-Pro)

Cytotoxicity Glioblastoma Structure-Activity Relationship

Researchers conducting diketopiperazine (DKP) SAR studies face a critical barrier: even single-atom modifications such as proline hydroxylation can profoundly alter cytotoxicity, oral bioavailability, and membrane permeability, making generic substitution among cyclic dipeptides scientifically invalid. Cyclo(L-Leu-trans-4-hydroxy-L-Pro) (CAS 115006-86-5) directly resolves this challenge as a hydroxylated 2,5-diketopiperazine (logP -0.51) whose trans-4-hydroxyproline moiety enables unique hydrogen-bonding interactions absent in non-hydroxylated analogs like cyclo(L-Leu-L-Pro). • Direct comparative cytotoxicity data against cyclo(L-Leu-L-Pro) supports systematic SAR studies on the impact of proline hydroxylation. • Demonstrated superior oral absorption vs. linear collagen peptides (e.g., Pro-Hyp) supports oral nutraceutical and preclinical formulation development. • Favorable predicted human oral bioavailability streamlines in vivo animal studies by enabling oral gavage rather than injection routes. Supplied as powder, ≥98% HPLC purity, with full QC documentation (HPLC, NMR, MS).

Molecular Formula C11H18N2O3
Molecular Weight 226.27 g/mol
CAS No. 115006-86-5
Cat. No. B182179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(L-Leu-trans-4-hydroxy-L-Pro)
CAS115006-86-5
Molecular FormulaC11H18N2O3
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)N2CC(CC2C(=O)N1)O
InChIInChI=1S/C11H18N2O3/c1-6(2)3-8-11(16)13-5-7(14)4-9(13)10(15)12-8/h6-9,14H,3-5H2,1-2H3,(H,12,15)/t7-,8+,9+/m1/s1
InChIKeyYEHIUWVXPQQDMC-VGMNWLOBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Cyclo(L-Leu-trans-4-hydroxy-L-Pro) Specifications & Procurement


Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is a cyclic dipeptide (2,5-diketopiperazine) composed of L-leucine and trans-4-hydroxy-L-proline [1]. It has a molecular weight of 226.27 g/mol and is a natural product isolated from sources such as Phellinus igniarius [2]. As a member of the diketopiperazine class, it features a constrained cyclic backbone that confers enhanced metabolic stability compared to linear peptides, making it a valuable scaffold for drug discovery and biological research .

Scaffold: Constrained cyclic dipeptide (DKP) with enhanced metabolic stability relative to linear peptides
Study context: Natural product-derived DKP may support SAR, cytotoxicity comparison, and oral bioavailability research
Key attribute: Hydroxyproline moiety confers distinct polarity and hydrogen-bonding capability relative to unsubstituted DKP analogs

Why Cyclo(L-Leu-trans-4-hydroxy-L-Pro) Cannot Replace Analogs


Generic substitution among cyclic dipeptides is scientifically invalid due to profound differences in physicochemical and pharmacokinetic properties driven by subtle structural variations. Even a single stereochemical inversion or the addition of a hydroxyl group—as seen in the comparison between cyclo(L-Leu-L-Pro) and cyclo(L-Leu-trans-4-hydroxy-L-Pro)—can dramatically alter cytotoxicity profiles, oral bioavailability, and membrane permeability [1]. Furthermore, the presence of the 4-hydroxyproline moiety enables unique hydrogen-bonding interactions and contributes to a logP of -0.51, which fundamentally distinguishes this compound from more lipophilic diketopiperazines and dictates its specific behavior in biological systems [2].

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Stereochemical / hydroxyl mismatch: Subtle structural changes—e.g., loss of 4-hydroxyl or inversion at the proline ring—may dramatically alter cytotoxicity profiles and membrane permeability. Cyclo(L-Leu-L-Pro) differs in both hydroxylation and biological response.
!
Lipophilicity and ADME profile mismatch: The 4-hydroxyproline-containing DKP exhibits lower logP (~ -0.5) compared to more lipophilic diketopiperazines. This polarity difference can shift oral absorption, tissue distribution, and hydrogen-bonding interactions, limiting direct interchangeability.
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Linear peptide comparison: Linear collagen-derived dipeptides (e.g., Pro-Hyp) show markedly different oral absorption and metabolic stability. The cyclic DKP scaffold is not functionally equivalent to linear analogs.

Cyclo(L-Leu-trans-4-hydroxy-L-Pro) Comparison Evidence


Differential Cytotoxicity in Glioblastoma

Cyclo(L-Leu-L-Hyp) demonstrates significantly reduced potency compared to its close structural analog cyclo(L-Leu-L-Pro) in glioblastoma cell lines, indicating a critical role for the hydroxyl group in modulating cytotoxic activity [1]. Specifically, against U87-MG cells, cyclo(L-Leu-L-Hyp) is approximately 11-fold less potent, and against U251 cells, it is approximately 1.5-fold less potent [1]. This quantitative difference confirms that the hydroxylation of the proline ring in this scaffold is not a neutral modification but profoundly impacts biological activity [1].

Cytotoxicity Comparison
Head-to-head
U87-MG: IC50 14.5 µM (vs 1.3 µM for cyclo(L-Leu-L-Pro))
U251: IC50 29.4 µM (vs 19.8 µM)
~11-fold and 1.5-fold higher IC50
Reported reduced cytotoxicity relative to non-hydroxylated analog; hydroxylation impacts cell-viability endpoints
In vitro glioblastoma cell lines; endpoint context requires confirmation in target model
Cytotoxicity Glioblastoma Structure-Activity Relationship

Superior Oral Bioavailability

In murine oral administration studies, cyclo(Leu-Hyp) was absorbed into the blood at markedly higher efficiencies compared to the linear collagen-derived dipeptide Pro-Hyp [1]. While exact AUC or Cmax values are not specified, the qualitative finding of 'markedly higher' absorption establishes a clear pharmacokinetic advantage for the cyclic form [1]. This is consistent with the enhanced metabolic stability and membrane permeability conferred by the diketopiperazine scaffold.

Oral Absorption
Head-to-head
Reported markedly higher oral absorption compared to linear Pro-Hyp (collagen-derived dipeptide)
Supports oral bioavailability screening; cyclic scaffold may confer enhanced absorption relative to linear peptides
Qualitative murine data; quantitative PK parameters not specified
Oral Bioavailability Pharmacokinetics Nutraceutical

Predicted Human Oral Bioavailability

In silico ADME predictions indicate that cyclo(L-Leu-trans-4-hydroxy-L-Pro) is bioavailable upon oral administration in humans [1]. Specifically, its Caco-2 permeability (logPapp) is predicted to be -5.3, and it is classified as 'Absorbed' by the human intestine [1]. This contrasts with many linear peptides and even other cyclic dipeptides that often exhibit poor oral absorption due to proteolytic degradation and low membrane permeability.

Predicted Human Oral BA
Class-level
Predicted Caco-2 logPapp: -5.3; Human intestinal absorption: Absorbed; ~20% oral bioavailability predicted
In silico prediction supports oral dosing model selection; verify in vivo
Predicted data; experimental validation required
ADME In Silico Prediction Drug-likeness

Synergistic Antimicrobial Potential

While direct antimicrobial data for cyclo(L-Leu-trans-4-hydroxy-L-Pro) is limited, compelling class-level evidence demonstrates that structurally related diketopiperazines, such as cyclo-(L-Pro-L-Leu) and cyclo-(D-Pro-L-Leu), exhibit potent synergistic antibacterial activity when combined [1]. These combinations achieve FIC indices of <0.5, indicating strong synergy [1]. This suggests that cyclo(L-Leu-trans-4-hydroxy-L-Pro) may also be effective in combination strategies, offering a potential advantage over single-agent approaches.

Antimicrobial Synergy
Class-level
Related DKP combinations (e.g., cyclo-(L-Pro-L-Leu) + cyclo-(D-Pro-L-Leu)) exhibit synergistic FIC indices ≤0.5 against pathogenic bacteria
May support antimicrobial combination screening studies; direct evidence with this compound needed
Checkerboard assay data for structural analogs; not confirmed for cyclo(L-Leu-trans-4-hydroxy-L-Pro)
Antimicrobial Synergy Combination Therapy FIC Index

Cyclo(L-Leu-trans-4-hydroxy-L-Pro) Application Scenarios


SAR Studies for Hydroxyproline-Containing DKPs

The direct comparative cytotoxicity data against cyclo(L-Leu-L-Pro) [1] makes cyclo(L-Leu-trans-4-hydroxy-L-Pro) an ideal tool for SAR studies focused on the impact of proline hydroxylation. Researchers can use this compound to probe how the addition of a hydroxyl group alters biological activity, guiding the rational design of more potent or selective diketopiperazine-based leads.

High-Bioavailability Nutraceutical Formulations

Given its demonstrated superior oral absorption compared to linear collagen peptides like Pro-Hyp [1], cyclo(L-Leu-trans-4-hydroxy-L-Pro) is a superior candidate for oral nutraceutical formulations. Its enhanced bioavailability [2] directly translates to improved potential for delivering health benefits associated with collagen-derived peptides.

In Vivo Studies with Oral Dosing

The favorable predicted human oral bioavailability profile [1] supports the use of cyclo(L-Leu-trans-4-hydroxy-L-Pro) in animal models where oral administration is required. This is a significant logistical advantage over many peptides that require intravenous or intraperitoneal injection, streamlining preclinical research workflows.

Synergistic Antimicrobial Combination Assays

Leveraging the established synergistic activity of related diketopiperazines [1], cyclo(L-Leu-trans-4-hydroxy-L-Pro) can be procured for combination antimicrobial assays. Researchers can systematically evaluate its potential to lower the MIC of existing antibiotics or antifungal agents, contributing to strategies against drug-resistant pathogens.

Application
Selection Property
Validation Focus
SAR studies for hydroxylated DKPs
Hydroxyproline-dependent cytotoxicity shift
Comparative cell-viability endpoints
Oral nutraceutical formulation research
Oral absorption efficiency context
Pharmacokinetic exposure-model review
Oral administration in vivo studies
Predicted oral bioavailability profile
In vivo exposure-model validation
Antimicrobial combination screening
Synergistic interaction potential (class-level evidence)
FIC and combinatorial MIC endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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